tert-butyl (2S)-2-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (2S)-2-(N’-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-(N’-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl esters. One common method includes the use of tert-butyl hydroperoxide in the presence of a catalyst to facilitate the formation of the desired ester . The reaction conditions often require controlled temperatures and specific solvents to ensure the efficiency and yield of the product.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including tert-butyl (2S)-2-(N’-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate, can be achieved using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-2-(N’-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the tert-butyl group and the pyrrolidine ring makes this compound reactive under specific conditions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide in the presence of a catalyst.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
Tert-butyl (2S)-2-(N’-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-(N’-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and binding affinity to specific targets . The pyrrolidine ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2S)-2-(N’-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate: Known for its unique reactivity and applications in various fields.
Tert-butyl esters: Commonly used in organic synthesis and as protecting groups in chemical reactions.
Pyrrolidine derivatives: Widely studied for their biological activity and potential therapeutic applications.
Uniqueness
Tert-butyl (2S)-2-(N’-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate stands out due to its combination of a tert-butyl group and a pyrrolidine ring, which imparts unique reactivity and stability. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H19N3O3 |
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Molecular Weight |
229.28 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[(Z)-N'-hydroxycarbamimidoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(14)13-6-4-5-7(13)8(11)12-15/h7,15H,4-6H2,1-3H3,(H2,11,12)/t7-/m0/s1 |
InChI Key |
NUMIITGLIZNJIC-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1/C(=N/O)/N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=NO)N |
Origin of Product |
United States |
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